2-Allylcyclobutanone
Overview
Description
2-Allylcyclobutanone is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection in Irradiated Foods : 2-Alkylcyclobutanones, including compounds similar to 2-Allylcyclobutanone, are routinely used as chemical markers for irradiated foods. A study demonstrated the effectiveness of using supercritical fluid extraction for isolating these markers from low lipid content fish samples that had been irradiated (Tewfik, Ismail, & Sumar, 1999).
Methodology for Detection : A similar method was also described for beef and chicken samples, showing the presence of specific 2-alkylcyclobutanones in all irradiated samples (Tewfik, Ismail, & Sumar, 1998).
Use as an Irradiation Marker : The synthesis and characterization of 2-dodecylcyclobutanone, a compound structurally related to 2-Allylcyclobutanone, have been conducted to establish its potential as a marker for irradiated chicken and other lipid-containing foods (Boyd et al., 1991).
Indicator of Irradiation Dose : The formation of alkylcyclobutanones in irradiated ground beef patties was studied, highlighting their importance as indicators of irradiation dose in such foods (Gadgil, Hachmeister, Smith, & Kropf, 2002).
Detection in Various Foods : A study found 2-alkylcyclobutanones in irradiated Camembert cheese, salmon meat, mango, and papaya, demonstrating their wide applicability as irradiation markers across different food types (Stewart, Moore, Graham, Mcroberts, & Hamilton, 2000).
Evaluation in Meat Products : Another study evaluated 2-dodecylcyclobutanone as an indicator of irradiation dose in fresh irradiated ground beef, confirming its utility in such applications (Gadgil, Smith, Hachmeister, & Kropf, 2005).
Genotoxicity Analysis : The genotoxic potential of 2-alkylcyclobutanones was investigated, with a focus on 2-tetradecylcyclobutanone, revealing the need for further study to understand the safety of these compounds in irradiated foods (Delincée et al., 2002).
Comparative Analysis Methods : A review compared various techniques for extracting and detecting 2-alkylcyclobutanones in irradiated foods, emphasizing the need to improve analytical methods (Crews, Driffield, & Thomas, 2012).
Other Sources of 2-Alkylcyclobutanones : A study identified a new source of 2-alkylcyclobutanones in fatty acids, triglycerides, corn oil, and pork samples exposed to ultraviolet light, broadening the scope of these compounds beyond ionizing radiation (Meng & Chan, 2017).
properties
IUPAC Name |
2-prop-2-enylcyclobutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2,6H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILTGWABOFHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylcyclobutanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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